4-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
4-amino-N-(2-hydroxyethyl)-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-11-4-5(8)6(10-11)7(13)9-2-3-12/h4,12H,2-3,8H2,1H3,(H,9,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLUIHGLJBDIEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NCCO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide, also known by its CAS number 1489438-73-4, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C7H12N4O2
- Molecular Weight : 184.2 g/mol
- IUPAC Name : 4-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide
- Solubility : Highly soluble in water
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 4-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide. Research indicates that compounds within this class can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a study demonstrated that pyrazole derivatives exhibited significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) with IC50 values in the micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide | A549 | 26 |
| 4-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide | HCT116 | 49.85 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. For example, a study reported that certain pyrazole compounds effectively inhibited LPS-induced TNF-alpha release in macrophages, suggesting a mechanism for their anti-inflammatory action .
The biological activity of 4-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide is attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : Some studies suggest that pyrazole compounds can inhibit kinases involved in cell signaling pathways related to cancer progression and inflammation.
- Apoptosis Induction : The compound promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death in tumor cells .
Study on Antitumor Activity
In a recent case study, researchers synthesized a series of pyrazole derivatives and evaluated their antitumor activities. Among these, 4-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide showed promising results against several cancer cell lines. The study highlighted its potential as a lead compound for further development in anticancer therapies .
In Vivo Studies
In vivo studies conducted on murine models demonstrated that this compound significantly reduced tumor size compared to control groups. The mechanism was linked to its anti-inflammatory properties and ability to induce apoptosis in tumor cells .
Scientific Research Applications
Scientific Research Applications
- Chemistry As a building block in synthesizing complex molecules.
- Biology For its potential as an enzyme inhibitor or a ligand for receptor studies.
- Medicine For potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Industry In the development of new materials and chemical processes.
Pyrazole derivatives exhibit significant anticancer properties and can inhibit cancer cell proliferation. In vitro studies show that derivatives can inhibit the growth of HeLa (cervical cancer) and HepG2 (liver cancer) cells. The compound also shows potential as a therapeutic agent for inflammatory diseases. Related studies have explored the antiviral activity of pyrazole derivatives against HIV-1, with findings suggesting that certain compounds within this class are non-toxic and exhibit dose-dependent activity against HIV replication.
Structure-Activity Relationship (SAR)
Modifications at specific positions on the pyrazole ring can significantly alter the compound's efficacy.
Impact of Substitutions on Biological Properties
| Position | Modification | Effect |
|---|---|---|
| N1 | Alkyl/aryl substitution | Loss of antiproliferative activity |
| N2 | Hydroxyethyl group | Enhanced solubility and bioavailability |
| C5 | Phenyl group | Increased anti-inflammatory activity |
Studies on Anticancer Activity
Studies on pyrazole derivatives, including 4-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide, have demonstrated promising results against different cancer cell lines. The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with key signaling pathways involved in cell survival and proliferation.
Studies on Anti-inflammatory Mechanisms
Investigations into the anti-inflammatory mechanisms of similar compounds have demonstrated that these pyrazoles could inhibit the phosphorylation of HSP27 and reduce TNF-α release in macrophages, suggesting a potential therapeutic application in treating autoimmune diseases.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Hydroxyethyl vs. Trifluoroethyl : The hydroxyethyl group in the parent compound increases hydrophilicity (predicted logP ~0.8), whereas trifluoroethyl substitution (as in ) raises lipophilicity (logP ~1.53), favoring blood-brain barrier penetration.
- Aromatic vs. Morpholine () improves solubility and metabolic stability.
Q & A
Basic Question: What are the optimal synthetic routes for 4-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step processes, starting with the formation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters or diketones. For example, a modified Hantzsch pyrazole synthesis can be employed, where substituents are introduced at the N1 and C3 positions. The hydroxyethyl group is incorporated via nucleophilic substitution or amide coupling (e.g., using chloroethylamine derivatives). Optimization includes:
- Temperature control : Maintaining 60–80°C during cyclization to avoid side reactions .
- Catalysts : Using DMAP (4-dimethylaminopyridine) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for efficient amide bond formation .
- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the target compound .
Basic Question: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
Key techniques include:
- 1H/13C NMR : Assign signals for the pyrazole ring (δ 6.8–7.5 ppm for aromatic protons) and hydroxyethyl group (δ 3.4–3.8 ppm for CH2 and δ 4.9 ppm for OH, exchangeable in D2O) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 253.12) and fragmentation patterns to verify substituent placement .
- IR spectroscopy : Identify amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Advanced Question: How do molecular docking studies inform the design of analogs targeting specific enzymes?
Methodological Answer:
Docking workflows (e.g., AutoDock Vina or Schrödinger Suite) can predict binding affinities to targets like phosphodiesterases or cannabinoid receptors. For example:
- Receptor preparation : Use crystal structures (e.g., PDE4B, PDB ID: 1F0J) with water molecules removed and charges assigned .
- Ligand optimization : Introduce electron-withdrawing groups (e.g., -CF3) at the pyrazole C5 position to enhance hydrophobic interactions with active-site residues .
- Validation : Compare docking scores (ΔG ≤ -8 kcal/mol) with experimental IC50 values to prioritize analogs .
Advanced Question: How can researchers resolve contradictions in bioactivity data across substituted analogs?
Methodological Answer:
Contradictions often arise from substituent-dependent effects. Systematic approaches include:
- SAR analysis : Compare analogs with varying substituents (e.g., 4-chloro vs. 4-methoxy groups) to identify trends in potency. For instance, bulky substituents at the N1 position may reduce solubility, masking true activity .
- Solubility testing : Use shake-flask methods with PBS (pH 7.4) to correlate bioavailability with observed activity .
- Enzyme kinetics : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .
Advanced Question: What in vivo models are appropriate for evaluating pharmacokinetic properties of this compound?
Methodological Answer:
- Rodent models : Administer 10 mg/kg (IV or oral) to assess plasma half-life (t1/2) and bioavailability (AUC0–24h). Blood samples are analyzed via LC-MS/MS .
- Tissue distribution : Use radiolabeled analogs (e.g., 14C-labeled) to track accumulation in target organs (e.g., brain or liver) .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation pathways .
Advanced Question: How can regioselectivity challenges during pyrazole ring functionalization be addressed?
Methodological Answer:
Regioselectivity is influenced by electronic and steric factors:
- Directing groups : Introduce a methyl group at the N1 position to direct electrophilic substitution to the C4 amino group .
- Metal catalysis : Use Pd-catalyzed C-H activation to selectively functionalize the C5 position .
- Computational modeling : DFT calculations (e.g., Gaussian 09) predict reactive sites by analyzing Fukui indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
